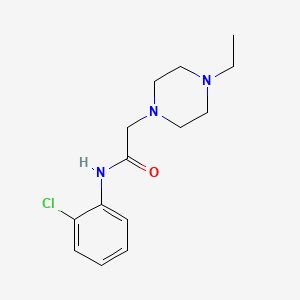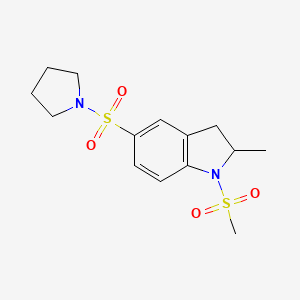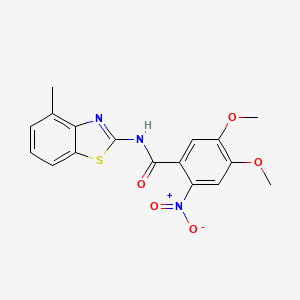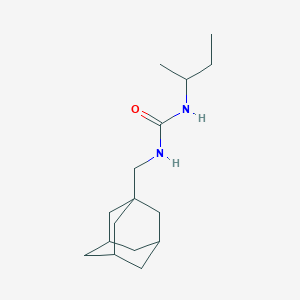![molecular formula C25H29N3O2 B4878488 ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4878488.png)
ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate, also known as EBP, is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In neuroscience, ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has been shown to act as a partial agonist of dopamine receptors, which results in the modulation of dopamine neurotransmission. In cancer research, ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of proteases that are involved in the process of programmed cell death.
Biochemical and Physiological Effects:
ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has been shown to have various biochemical and physiological effects depending on the application. In neuroscience, ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has been shown to improve cognitive function and reduce the symptoms of neurological disorders such as Parkinson's disease and schizophrenia. In cancer research, ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells and induce apoptosis. ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has also been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
Ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its high purity and stability, and its ability to modulate various signaling pathways in cells. However, ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate, including the design of new compounds based on the ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate scaffold with improved pharmacological properties, the investigation of the mechanism of action of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate in various applications, and the development of new applications for ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate in fields such as drug discovery and neuroprotection. Additionally, further studies are needed to determine the safety and efficacy of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate in vivo before it can be considered for clinical use.
Conclusion:
In conclusion, ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate is a chemical compound that has received significant attention in scientific research due to its potential applications in various fields. The synthesis method of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has been optimized to improve the yield and purity of the final product. ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has been studied for its potential applications in neuroscience, cancer research, and drug discovery. The mechanism of action of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has several advantages for lab experiments, including its high purity and stability, and its ability to modulate various signaling pathways in cells. However, ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate also has some limitations, including its low solubility in aqueous solutions. There are several future directions for the study of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate, including the design of new compounds based on the ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate scaffold with improved pharmacological properties and the investigation of the mechanism of action of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate in various applications.
合成方法
The synthesis of ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate involves the reaction of 4-benzylpiperidine, ethyl 4-bromo-1-piperidinecarboxylate, and 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction yields ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate as a white solid with a purity of over 98%. The synthesis method has been optimized to improve the yield and purity of the final product.
科学研究应用
Ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has been studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has been shown to modulate the activity of dopamine receptors, which are involved in various neurological disorders such as Parkinson's disease and schizophrenia. In cancer research, ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In drug discovery, ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate has been used as a scaffold for the design of new compounds with improved pharmacological properties.
属性
IUPAC Name |
ethyl 4-benzyl-1-[(1-phenylpyrazol-4-yl)methyl]piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O2/c1-2-30-24(29)25(17-21-9-5-3-6-10-21)13-15-27(16-14-25)19-22-18-26-28(20-22)23-11-7-4-8-12-23/h3-12,18,20H,2,13-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFTMZGPWUCWJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CN(N=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-benzyl-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(2-chlorophenoxy)butyl]pyrrolidine](/img/structure/B4878431.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4878435.png)
![1-methyl-5-{[(4-methylphenyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4878457.png)
![{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}malononitrile](/img/structure/B4878462.png)
![4-({[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4878465.png)


![N-(4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4878481.png)
![3-ethyl-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B4878484.png)
![7-chloro-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-8-methyl-2-phenylquinoline](/img/structure/B4878496.png)

